N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The diethylamino group is introduced through a nucleophilic substitution reaction, while the thiazolidinone ring is formed via a cyclization reaction involving a thiourea derivative and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The diethylamino group can enhance binding affinity to certain proteins or enzymes, while the thiazolidinone ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
- N-[4-(ethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Uniqueness
N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to the presence of the diethylamino group, which can significantly influence its chemical properties and biological activity. This makes it distinct from similar compounds with different substituents, such as dimethylamino or ethylamino groups.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-23(5-2)18-11-9-17(10-12-18)22-20(25)16-7-6-8-19(13-16)24-21(26)15(3)14-29(24,27)28/h6-13,15H,4-5,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRJKRSKJIESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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